molecular formula C8H8BrNO3 B1412343 6-Bromo-3-ethoxypyridine-2-carboxylic acid CAS No. 1823447-03-5

6-Bromo-3-ethoxypyridine-2-carboxylic acid

Cat. No.: B1412343
CAS No.: 1823447-03-5
M. Wt: 246.06 g/mol
InChI Key: SCWHIMBTVBETIN-UHFFFAOYSA-N
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Description

6-Bromo-3-ethoxypyridine-2-carboxylic acid is a brominated pyridine derivative featuring an ethoxy (–OCH₂CH₃) group at position 3 and a carboxylic acid (–COOH) group at position 2. The bromine atom at position 6 enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. The ethoxy group contributes to its solubility in organic solvents and modulates electronic properties for targeted reactivity.

Properties

IUPAC Name

6-bromo-3-ethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-5-3-4-6(9)10-7(5)8(11)12/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWHIMBTVBETIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethoxypyridine-2-carboxylic acid typically involves the bromination of 3-ethoxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared based on substituent positions and functional groups (Table 1):

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
6-Bromo-3-ethoxypyridine-2-carboxylic acid C₈H₈BrNO₃ Br (C6), –OCH₂CH₃ (C3), –COOH (C2) ~246.06 Pharmaceutical intermediates
6-Bromo-5-methoxy-2-pyridinecarboxylic acid C₇H₆BrNO₃ Br (C6), –OCH₃ (C5), –COOH (C2) 232.03 Agrochemical synthesis
3-Bromo-6-chloro-2-pyridinecarboxylic acid C₆H₃BrClNO₂ Br (C3), Cl (C6), –COOH (C2) 236.45 Organic synthesis intermediates
4-Bromo-6-methyl-3-pyridinecarboxylic acid C₇H₆BrNO₂ Br (C4), –CH₃ (C6), –COOH (C3) 216.03 Drug discovery
6-Bromo-2-pyridinecarboxylic acid C₆H₄BrNO₂ Br (C6), –COOH (C2) 202.01 Ligand in coordination chemistry

Reactivity and Electronic Effects

  • Ethoxy vs.
  • Halogen Effects : Bromine (electron-withdrawing) at C6 in the target compound directs electrophilic substitution to positions 4 or 5, whereas chlorine in 3-bromo-6-chloro-2-pyridinecarboxylic acid enhances reactivity for cross-coupling reactions .
  • Carboxylic Acid Position : The –COOH group at C2 (vs. C3 in 4-bromo-6-methyl-3-pyridinecarboxylic acid) influences hydrogen bonding and metal coordination, affecting crystallization and biological activity .

Physicochemical Properties

  • Melting Points : Brominated pyridines typically exhibit high melting points (>200°C), but alkoxy groups (e.g., ethoxy) may lower these due to reduced crystallinity. For example, 4-bromopyridine hydrochloride melts at ~270°C (decomposes) , while methoxy analogs are often liquids or low-melting solids.
  • Solubility : Ethoxy and carboxylic acid groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to purely halogenated derivatives .

Biological Activity

6-Bromo-3-ethoxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a bromine atom at the 6th position, an ethoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. Its unique structure allows it to interact with various biological targets, making it a subject of research in pharmacology and medicinal chemistry.

The compound's molecular formula is C9H10BrNO2C_9H_{10}BrNO_2, and its molecular weight is approximately 232.09 g/mol. The presence of the bromine atom and the ethoxy group are believed to enhance its reactivity and biological activity.

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. The exact mechanisms can vary, but potential pathways include modulation of signaling cascades or inhibition of enzymatic activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine carboxylic acids have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Cytotoxic Effects

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against cancer cell lines. For example, some pyridine derivatives have shown selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, indicating that further studies on this compound could reveal its potential as an anticancer agent.

Research Findings

Several studies have explored the biological activities of compounds related to this compound:

CompoundActivityIC50 Value
Compound ACytotoxicity against A3755.7 µM
Compound BAntimicrobial against E. coli36 µg/mL
Compound CInhibition of HUVEC proliferation1.4 µM

These findings suggest that modifications in the pyridine ring can significantly influence biological activity, offering insights into how structural variations affect potency and selectivity.

Case Studies

  • Cytotoxicity Study : A study involving various pyridine derivatives reported that compounds structurally similar to this compound exhibited significant cytotoxic effects on cancer cell lines, with IC50 values ranging from 5 to 10 µM for several derivatives.
  • Antimicrobial Screening : In another study, a series of pyridine carboxylic acids were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed promising antimicrobial activity, warranting further investigation into their mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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